molecular formula C23H27N3O2S B269660 N-[4-(dimethylamino)benzyl]-N'-(4-ethoxyphenyl)-N-(2-furylmethyl)thiourea

N-[4-(dimethylamino)benzyl]-N'-(4-ethoxyphenyl)-N-(2-furylmethyl)thiourea

Cat. No. B269660
M. Wt: 409.5 g/mol
InChI Key: VLMJJPHKBUTUFJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[4-(dimethylamino)benzyl]-N'-(4-ethoxyphenyl)-N-(2-furylmethyl)thiourea, also known as DMAB-EPh-FMT, is a compound that has gained attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of thioureas, which are known for their diverse biological activities.

Mechanism of Action

The mechanism of action of N-[4-(dimethylamino)benzyl]-N'-(4-ethoxyphenyl)-N-(2-furylmethyl)thiourea is not fully understood, but it is believed to involve the modulation of various signaling pathways. N-[4-(dimethylamino)benzyl]-N'-(4-ethoxyphenyl)-N-(2-furylmethyl)thiourea has been shown to inhibit the NF-κB pathway, which is involved in the production of pro-inflammatory cytokines. This compound has also been found to activate the caspase pathway, leading to apoptosis in cancer cells. N-[4-(dimethylamino)benzyl]-N'-(4-ethoxyphenyl)-N-(2-furylmethyl)thiourea has been shown to activate the AMPK pathway, which is involved in glucose metabolism.
Biochemical and Physiological Effects
N-[4-(dimethylamino)benzyl]-N'-(4-ethoxyphenyl)-N-(2-furylmethyl)thiourea has been found to have various biochemical and physiological effects. This compound has been shown to reduce the levels of pro-inflammatory cytokines in macrophages, leading to a decrease in inflammation. N-[4-(dimethylamino)benzyl]-N'-(4-ethoxyphenyl)-N-(2-furylmethyl)thiourea has been found to induce apoptosis in cancer cells, leading to a decrease in tumor growth. This compound has also been found to improve glucose tolerance and insulin sensitivity in diabetic mice, leading to a decrease in blood glucose levels.

Advantages and Limitations for Lab Experiments

N-[4-(dimethylamino)benzyl]-N'-(4-ethoxyphenyl)-N-(2-furylmethyl)thiourea has several advantages for lab experiments. This compound is relatively easy to synthesize, and its purity can be improved through column chromatography. N-[4-(dimethylamino)benzyl]-N'-(4-ethoxyphenyl)-N-(2-furylmethyl)thiourea has been found to have low toxicity in vitro, making it a safe compound to use in lab experiments. However, there are also limitations to using N-[4-(dimethylamino)benzyl]-N'-(4-ethoxyphenyl)-N-(2-furylmethyl)thiourea in lab experiments. This compound has moderate solubility in water, which can limit its use in aqueous solutions. N-[4-(dimethylamino)benzyl]-N'-(4-ethoxyphenyl)-N-(2-furylmethyl)thiourea has also been found to have low bioavailability in vivo, which can limit its therapeutic potential.

Future Directions

There are several future directions for the study of N-[4-(dimethylamino)benzyl]-N'-(4-ethoxyphenyl)-N-(2-furylmethyl)thiourea. One direction is to investigate its potential therapeutic applications in other diseases, such as neurodegenerative diseases and cardiovascular diseases. Another direction is to optimize the synthesis of N-[4-(dimethylamino)benzyl]-N'-(4-ethoxyphenyl)-N-(2-furylmethyl)thiourea to improve its yield and purity. Additionally, the mechanism of action of N-[4-(dimethylamino)benzyl]-N'-(4-ethoxyphenyl)-N-(2-furylmethyl)thiourea needs to be further elucidated to fully understand its therapeutic potential. Finally, the bioavailability of N-[4-(dimethylamino)benzyl]-N'-(4-ethoxyphenyl)-N-(2-furylmethyl)thiourea needs to be improved to increase its efficacy in vivo.

Synthesis Methods

The synthesis of N-[4-(dimethylamino)benzyl]-N'-(4-ethoxyphenyl)-N-(2-furylmethyl)thiourea involves the reaction of 4-(dimethylamino)benzaldehyde, 4-ethoxyaniline, and 2-furylmethylisothiocyanate in the presence of a base. The reaction proceeds through a nucleophilic addition-elimination mechanism, resulting in the formation of N-[4-(dimethylamino)benzyl]-N'-(4-ethoxyphenyl)-N-(2-furylmethyl)thiourea. The yield of this reaction is moderate, and the purity of the product can be improved through column chromatography.

Scientific Research Applications

N-[4-(dimethylamino)benzyl]-N'-(4-ethoxyphenyl)-N-(2-furylmethyl)thiourea has been studied for its potential therapeutic applications in various diseases. It has been shown to have anti-inflammatory, anti-cancer, and anti-diabetic properties. N-[4-(dimethylamino)benzyl]-N'-(4-ethoxyphenyl)-N-(2-furylmethyl)thiourea has been found to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, in macrophages. This compound has also been shown to induce apoptosis in cancer cells by activating the caspase pathway. N-[4-(dimethylamino)benzyl]-N'-(4-ethoxyphenyl)-N-(2-furylmethyl)thiourea has been found to improve glucose tolerance and insulin sensitivity in diabetic mice.

properties

Product Name

N-[4-(dimethylamino)benzyl]-N'-(4-ethoxyphenyl)-N-(2-furylmethyl)thiourea

Molecular Formula

C23H27N3O2S

Molecular Weight

409.5 g/mol

IUPAC Name

1-[[4-(dimethylamino)phenyl]methyl]-3-(4-ethoxyphenyl)-1-(furan-2-ylmethyl)thiourea

InChI

InChI=1S/C23H27N3O2S/c1-4-27-21-13-9-19(10-14-21)24-23(29)26(17-22-6-5-15-28-22)16-18-7-11-20(12-8-18)25(2)3/h5-15H,4,16-17H2,1-3H3,(H,24,29)

InChI Key

VLMJJPHKBUTUFJ-UHFFFAOYSA-N

SMILES

CCOC1=CC=C(C=C1)NC(=S)N(CC2=CC=C(C=C2)N(C)C)CC3=CC=CO3

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=S)N(CC2=CC=C(C=C2)N(C)C)CC3=CC=CO3

Origin of Product

United States

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